molecular formula C9H9N3O3 B11793999 Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11793999
M. Wt: 207.19 g/mol
InChI Key: HHIQJRIYPJYODI-UHFFFAOYSA-N
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Description

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate is an organic compound that features a furan ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of furan-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Both the furan and triazole rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated furan and triazole derivatives.

Scientific Research Applications

Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the triazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Methyl 2-(3-(furan-2-yl)-1H-1,2,4-triazol-1-yl)acetate.

    1,2,4-Triazole: The core structure of the triazole ring in the compound.

    Methyl furan-2-carboxylate: A related compound with a furan ring and a carboxylate group.

Uniqueness

This compound is unique due to the combination of furan and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 2-[3-(furan-2-yl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C9H9N3O3/c1-14-8(13)5-12-6-10-9(11-12)7-3-2-4-15-7/h2-4,6H,5H2,1H3

InChI Key

HHIQJRIYPJYODI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC=CO2

Origin of Product

United States

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